molecular formula C9H5O4V 5* B1175343 cerebrolysin CAS No. 12656-61-0

cerebrolysin

Cat. No.: B1175343
CAS No.: 12656-61-0
InChI Key:
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Description

Cerebrolysin is a neurotrophic drug derived from porcine brain peptides and free amino acids. It contains peptide fragments such as nerve growth factor (NGF), brain-derived neurotrophic factor (BDNF), ciliary neurotrophic factor (CNTF), enkephalins, orexin, and P21. This compound is used clinically in over 50 countries for the treatment of neurological conditions such as dementia and stroke[].

Mechanism of Action

Target of Action

Cerebrolysin primarily targets the central nervous system, specifically:

Neurons: It interacts with neuronal cells to promote survival and regeneration.

Neurotrophic Factors: this compound mimics the actions of naturally occurring neurotrophic factors like brain-derived neurotrophic factor (BDNF) and nerve growth factor (this compound), which are crucial for neuronal health and development.

Blood-Brain Barrier: It influences the integrity and function of the blood-brain barrier, facilitating neuroprotective effects during ischemic events .

Mode of Action

This compound exerts its effects through several mechanisms:

Neuroprotection: It reduces apoptosis (programmed cell death) in neurons by modulating signaling pathways that protect against oxidative stress and excitotoxicity.

Neurogenesis: this compound enhances the proliferation, differentiation, and migration of neural progenitor cells, promoting neurogenesis in areas like the subventricular zone. This process is critical for recovery following brain injuries such as stroke .

Synaptic Plasticity: The compound improves synaptic plasticity by enhancing neurotransmission and facilitating the formation of new synapses, which is vital for cognitive recovery and functional rehabilitation post-stroke .

Anti-inflammatory Effects: this compound modulates the inflammatory response in the brain, reducing levels of pro-inflammatory cytokines and promoting a favorable environment for neuronal recovery .

Result of Action

The biological effects resulting from this compound's action include:

Improved Neurological Outcomes: Clinical studies have shown significant improvements in neurological function and disability scores in patients treated with this compound after stroke compared to placebo groups .

Enhanced Cognitive Function: In addition to its effects on motor function, this compound has been associated with cognitive improvements in patients with Alzheimer's disease and other cognitive impairments .

Neuroplasticity: By promoting synaptic formation and neuronal survival, this compound contributes to neuroplasticity, allowing for functional recovery after neurological insults .

Reduction in Ischemic Damage: this compound protects against ischemic damage by preserving neuronal integrity during acute ischemic events, thus reducing long-term disability[][] .

Action Environment

The effectiveness of this compound can be influenced by various environmental factors:

Timing of Administration: Early administration post-stroke has been shown to enhance outcomes significantly. Delaying treatment may reduce its efficacy.

Co-administration with Rehabilitation Therapies: The combination of this compound with physical rehabilitation can amplify its benefits on functional recovery.

Patient Condition: The baseline neurological status and overall health of the patient can affect how well they respond to treatment with this compound.

Physical Properties

State

Cerebrolysin is a liquid at standard temperature and pressure (STP).

Color and Appearance

This compound appears as a transparent solution with an amber color.

Melting Point and Boiling Point

The freezing point would be around 0°C (32°F).

The boiling point would be approximately 100°C (212°F) under standard atmospheric pressure.

Solubility

This compound is highly soluble in water, which is its primary solvent.

Chemical Properties

Chemical Reaction Type

Cerebrolysin primarily undergoes hydrolysis reactions during its preparation. The enzymatic hydrolysis process breaks down high molecular weight proteins into smaller peptides and free amino acids. This reaction is crucial for producing the active components of this compound, which exhibit neuroprotective properties. In therapeutic use, it does not typically undergo oxidation or reduction reactions, nor does it participate in substitution reactions under normal conditions [][].

Reactivity

This compound exhibits moderate reactivity with various substances:

Oxygen: It is relatively stable in the presence of oxygen;  however, prolonged exposure to air may lead to oxidation of sensitive components.

Water: As a solution, this compound is highly soluble in water, which is essential for its administration and bioavailability.

Acids and Bases: this compound can be affected by extreme pH levels. For instance, it is formulated in a slightly acidic environment to maintain stability;  strong acids or bases can denature the peptides and alter its efficacy[][] .

Redox Property

This compound does not exhibit significant oxidizing or reducing properties in its therapeutic applications. The compound is primarily designed to provide neuroprotective effects rather than participate in redox reactions. Its components may have antioxidant effects, helping to mitigate oxidative stress in neuronal environments, but the compound itself does not act as a strong oxidizing or reducing agent .

Acidity and Alkalinity

This compound has a slightly acidic pH, typically around 4 to 6, which helps maintain the stability of its peptide components. This acidity is important for preserving the integrity of the neurotrophic factors during storage and administration. Extreme alkalinity can lead to degradation of the peptides and loss of biological activity .

Stability

This compound demonstrates good stability under proper storage conditions:

Temperature: It should be stored at controlled room temperature away from direct sunlight.

Decomposition Conditions: The compound may decompose if exposed to high temperatures or extreme pH levels (either highly acidic or basic environments). Additionally, prolonged exposure to air can lead to oxidation and degradation of its active components .

Toxicity

This compound has a favorable safety profile with low toxicity levels. Clinical studies indicate that it is well-tolerated among patients, with adverse effects being rare and generally mild. Serious side effects are infrequent, making it a viable option for treating neurological disorders without significant risk of toxicity .

Biochemical Properties

Cerebrolysin plays a significant role in biochemical reactions primarily through its interaction with various biomolecules:

Neurotrophic Factors: Although it is marketed as containing neurotrophic factors, studies indicate that the peptides in this compound do not include known neurotrophic proteins such as brain-derived neurotrophic factor (BDNF) or nerve growth factor (this compound). Instead, it contains a mixture of smaller peptides and amino acids that may exhibit neurotrophic-like effects through different mechanisms [][].

Enzymatic Interactions: The preparation of this compound involves enzymatic hydrolysis using pepsin and pancreatin, which cleave larger proteins into smaller peptides. These peptides can interact with various receptors in the central nervous system, influencing neuronal health and function [][].

Cellular Effects

This compound has several notable effects on cells:

Neuronal Survival: It enhances the survival of neurons by reducing apoptosis through various signaling pathways. This action is particularly beneficial in conditions like stroke and traumatic brain injury[].

Neurogenesis: this compound stimulates the proliferation and differentiation of neural progenitor cells, promoting neurogenesis. This is crucial for recovery following neuronal damage[].

Synaptic Plasticity: The compound improves synaptic plasticity, facilitating better communication between neurons, which is essential for learning and memory functions[].

Inflammatory Modulation: this compound reduces the levels of pro-inflammatory cytokines, promoting an anti-inflammatory environment that supports neuronal recovery[].

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes:

Mimicking Neurotrophic Factors: this compound mimics the action of endogenous neurotrophic factors by binding to their receptors, thereby activating intracellular signaling pathways that promote cell survival and growth[].

Reducing Oxidative Stress: It acts as an antioxidant, scavenging free radicals and reducing oxidative stress in neuronal cells. This protective effect is vital for maintaining neuronal integrity during ischemic events[].

Enhancing Glucose Metabolism: this compound influences glucose uptake in damaged brain regions, improving energy metabolism and supporting recovery processes after injury.

Promoting Neuroplasticity: The compound facilitates the formation of new synapses and enhances existing synaptic connections, contributing to functional recovery after neurological insults.

Time Effect

The effects of this compound can change over time:

Duration of Action: Studies suggest that the neurotropic effects can persist for up to 24 hours post-administration, indicating a prolonged action within the central nervous system[].

Related Small Molecules

Poststatin,[Ac-Tyr1,D-Phe2]GRF 1-29, amide (human) ,Asperlicin D,2,3-Dibromosuccinic acid,1-(7,8-Dichloro-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one,Acetyl-(D-Phe2)-GRF (1-29) amide (human),3-(2-Methyl-5-nitro-1h-imidazol-1-yl)propane-1,2-diol,Nylidrin hydrochloride3,7,11,15,19,23,27,31-Octamethyldotriaconta-2,6,10,14,18,22,26,30-octaen-1-olHDL376Ovalbumin (323-339) (chicken, japanese quail)Tetrahydropalmatrubine8,8''-Bibaicaleindelta-Decalactone

Scientific Research Applications

Alzheimer's Disease

Cerebrolysin has been studied for its potential to improve cognitive function in Alzheimer's disease patients. Research suggests that it may help in reducing amyloid plaques and promoting neurogenesis, which can potentially slow the progression of the disease[].

Vascular Dementia

In vascular dementia, this compound has shown promise in improving cognitive functions and reducing the severity of symptoms. Its neurotrophic properties may aid in the repair and regeneration of damaged brain cells[].

Stroke Recovery

This compound is used in the treatment of ischemic stroke to promote neurorecovery. Studies have indicated that it can improve functional outcomes and reduce the severity of post-stroke disabilities by enhancing neuroplasticity and neuroprotection[].

Traumatic Brain Injury (TBI) Recovery

This compound has been investigated for its role in aiding recovery from traumatic brain injuries. It may help in reducing inflammation and promoting the repair of damaged neural tissues, leading to better recovery outcomes[].

Peripheral Neuropathy

Research has explored the use of this compound in treating peripheral neuropathy, a condition characterized by damage to peripheral nerves. It may help in reducing pain and improving nerve function by promoting nerve regeneration.

Multiple Sclerosis (MS)

This compound has been studied for its potential benefits in multiple sclerosis, a disease that affects the central nervous system. It may help in reducing the progression of the disease and improving the quality of life for patients by promoting remyelination and reducing inflammation.

Parkinson's Disease

In Parkinson's disease, this compound has been shown to have potential benefits in improving motor function and reducing the severity of symptoms. Its neurotrophic properties may aid in the protection and regeneration of dopaminergic neurons[].

Related Small Molecules

Poststatin,[Ac-Tyr1,D-Phe2]GRF 1-29, amide (human) ,Asperlicin D,2,3-Dibromosuccinic acid,1-(7,8-Dichloro-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one,Acetyl-(D-Phe2)-GRF (1-29) amide (human),3-(2-Methyl-5-nitro-1h-imidazol-1-yl)propane-1,2-diol,Nylidrin hydrochloride3,7,11,15,19,23,27,31-Octamethyldotriaconta-2,6,10,14,18,22,26,30-octaen-1-olHDL376Ovalbumin (323-339) (chicken, japanese quail)Tetrahydropalmatrubine8,8''-Bibaicaleindelta-Decalactone

  

Properties

CAS No.

12656-61-0

Molecular Formula

C9H5O4V 5*

Molecular Weight

0

Origin of Product

United States

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